![molecular formula C15H18O3S B1220510 Azulene Sn CAS No. 28802-61-1](/img/structure/B1220510.png)
Azulene Sn
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Description
Azulene Sn, also known as this compound, is a useful research compound. Its molecular formula is C15H18O3S and its molecular weight is 278.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical Applications
Azulene and its derivatives have demonstrated diverse pharmacological properties, making them valuable in therapeutic contexts.
1.1 Dermatological Applications
Recent studies have highlighted azulene's effectiveness in treating dermatological conditions. Azulene derivatives exhibit anti-inflammatory , photoprotective , and anticancer properties. For instance, a review emphasized azulene's potential in managing atopic dermatitis and its role in alleviating itching and inflammation .
Case Study: Efficacy in Dermatology
- Study : The therapeutic effects of azulene were evaluated in patients with inflammatory skin diseases.
- Findings : Azulene showed significant improvement in symptoms, with mechanisms linked to its anti-inflammatory action .
1.2 Oral Health Applications
Sodium azulene sulfonate has been explored for its protective effects against oral mucositis, particularly in patients undergoing chemotherapy. A clinical trial indicated that patients using this compound experienced a lower incidence of severe oral mucositis compared to the control group .
Parameter | GA Group (n=34) | Control Group (n=33) |
---|---|---|
Grade 2 or higher mucositis | 32.4% | 57.6% |
NRS score change | -2.9 ± 0.6 | -1.2 ± 0.5 |
Anticancer Properties
Azulene derivatives have shown promise as anticancer agents due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.
2.1 Mechanisms of Action
- Azulenes interact with cellular pathways involved in cancer progression, potentially affecting cell cycle regulation and apoptosis .
Case Study: Antitumor Activity
- Research : Investigated the effects of azuleno[6,5-b]indole derivatives on various cancer cell lines.
- Results : These compounds exhibited significant antitumor activity against melanoma, leukemia, and other cancers .
Material Science Applications
Azulene's unique electronic properties have made it a candidate for various applications in materials science.
3.1 Organic Electronics
- Azulene derivatives are being explored for use in organic field-effect transistors (OFETs) and organic solar cells due to their favorable electronic characteristics .
Application | Material Type | Performance Metrics |
---|---|---|
Organic Field-Effect Transistors | Azulene thiophene hybrids | High mobility |
Organic Solar Cells | Azulene-containing polymers | Enhanced light absorption |
Properties
CAS No. |
28802-61-1 |
---|---|
Molecular Formula |
C15H18O3S |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
methyl 4-methyl-7-propan-2-ylazulene-1-sulfonate |
InChI |
InChI=1S/C15H18O3S/c1-10(2)12-6-5-11(3)13-7-8-15(14(13)9-12)19(16,17)18-4/h5-10H,1-4H3 |
InChI Key |
YCNOCVINSKLZHY-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC(=C2C=C(C=C1)C(C)C)S(=O)(=O)OC |
Canonical SMILES |
CC1=C2C=CC(=C2C=C(C=C1)C(C)C)S(=O)(=O)OC |
Key on ui other cas no. |
28802-61-1 |
Related CAS |
36905-16-5 (Na salt) |
Synonyms |
1,4-dimethyl-7-(1-methylethyl)-azulenesulfonic acid azulene SN guaiazulene sulfonic acid hachi-azule N Na salt of azulene SN sodium guaiazulene sulfonate sodium gualenate |
Origin of Product |
United States |
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